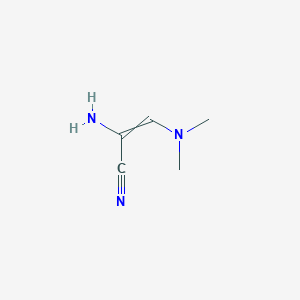
2-Amino-3-(dimethylamino)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(dimethylamino)prop-2-enenitrile is a chemical compound with the molecular formula C5H9N3 It is known for its unique structure, which includes an amino group, a dimethylamino group, and a nitrile group attached to a propenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(dimethylamino)prop-2-enenitrile typically involves the reaction of dimethylamine with acrylonitrile in the presence of a base. The reaction conditions often include a solvent such as ethanol and a temperature range of 50-70°C. The reaction proceeds through a nucleophilic addition mechanism, where the dimethylamine attacks the electrophilic carbon of the acrylonitrile, followed by proton transfer to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(dimethylamino)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines.
Substitution: The amino and dimethylamino groups can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
2-Amino-3-(dimethylamino)prop-2-enenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(dimethylamino)prop-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved include nucleophilic addition and substitution reactions, which modify the structure and function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(dimethylamino)prop-2-enenitrile: Similar structure but with different substitution patterns.
4-[3-(dimethylamino)prop-2-enoyl]benzonitrile: Contains a benzonitrile group, leading to different reactivity and applications.
Uniqueness
2-Amino-3-(dimethylamino)prop-2-enenitrile is unique due to its combination of functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form diverse products makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
649755-73-7 |
|---|---|
Molecular Formula |
C5H9N3 |
Molecular Weight |
111.15 g/mol |
IUPAC Name |
2-amino-3-(dimethylamino)prop-2-enenitrile |
InChI |
InChI=1S/C5H9N3/c1-8(2)4-5(7)3-6/h4H,7H2,1-2H3 |
InChI Key |
GRDWXEJWTIVHST-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid](/img/structure/B12603044.png)
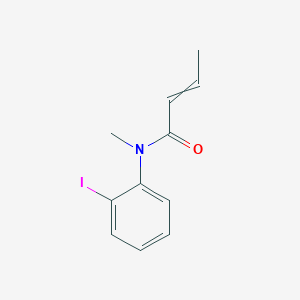
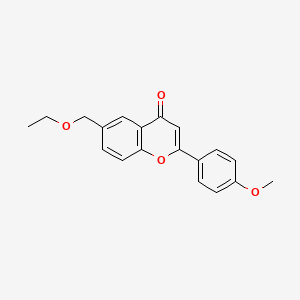

![Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)-](/img/structure/B12603069.png)
![Pyridine, 4-[(2-methylphenyl)thio]-](/img/structure/B12603072.png)
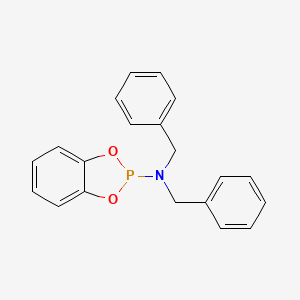


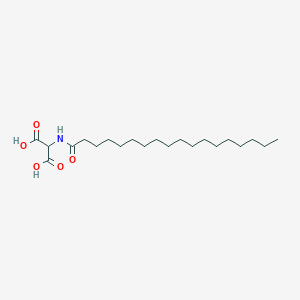
![4-(1H-Pyrrolo[2,3-B]pyridin-3-ylcarbonyl)piperidine](/img/structure/B12603103.png)

![4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12603130.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-](/img/structure/B12603131.png)
